![molecular formula C16H20N2O3S B2986058 3-{1-[2-(Benzylsulfanyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097893-97-3](/img/structure/B2986058.png)

3-{1-[2-(Benzylsulfanyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

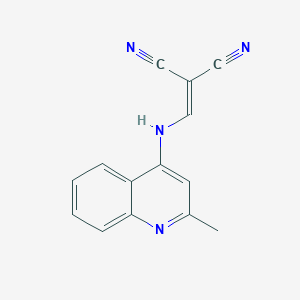

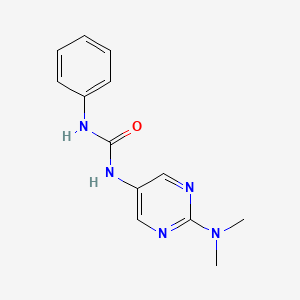

The compound “3-{1-[2-(Benzylsulfanyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one” is a complex organic molecule that contains several functional groups and structural features, including a benzylsulfanyl group, an acetyl group, a pyrrolidine ring, and an oxazolidin-2-one ring .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in many biologically active compounds . The oxazolidin-2-one ring is a popular heterocycle framework in synthetic organic chemistry for its use as chiral auxiliary in stereoselective transformations .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups it contains. For example, the presence of the pyrrolidine ring could influence its solubility, stability, and reactivity .Scientific Research Applications

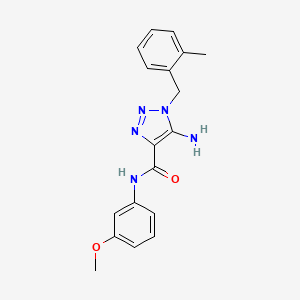

Synthesis and Evaluation of Novel Compounds

Research has focused on designing, synthesizing, and evaluating novel compounds with potential biological activities. For example, novel thiopyrimidine-glucuronide compounds with promising biological activities have been synthesized through complex chemical reactions. These compounds have been evaluated for their potential in various biological applications, highlighting the importance of structural modification and synthesis in drug discovery and development (Wanare, 2022).

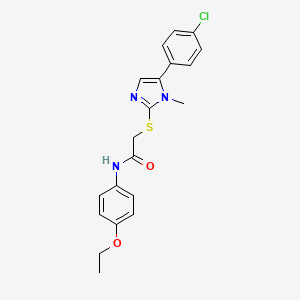

Development of Antibacterial Agents

The solubility-driven structural modification of oxazolidinones has led to the development of new series of analogues with high antibacterial activity against Gram-positive pathogens, including strains resistant to existing antibiotics. This research underscores the significance of structural adjustments in enhancing the efficacy and solubility of antibacterial agents, with some compounds displaying potent activity in MRSA infection models (Guo et al., 2013).

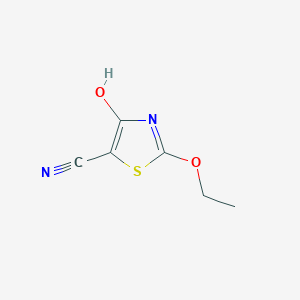

Catalytic Applications

New 1,3-oxazolidine-based ligands have been synthesized for the catalytic oxidation of benzyl alcohols. These studies not only provide insights into the synthesis of new ligands but also explore their potential catalytic activities, demonstrating the utility of these compounds in facilitating chemical transformations (Bikas et al., 2018).

Synthesis of Heterocyclic Compounds

Research on the synthesis of pyrimidine linked pyrazole heterocyclics via microwave irradiative cyclocondensation has been conducted, focusing on their insecticidal and antibacterial potential. This work highlights the importance of heterocyclic compounds in developing new pesticides and antimicrobial agents, showcasing the diverse applications of these chemical structures in addressing agricultural and health-related challenges (Deohate & Palaspagar, 2020).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, properties, and potential applications. Given the interest in pyrrolidine-containing compounds in medicinal chemistry , it’s possible that this compound could have interesting biological activities that could be explored in future studies.

Properties

IUPAC Name |

3-[1-(2-benzylsulfanylacetyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c19-15(12-22-11-13-4-2-1-3-5-13)17-7-6-14(10-17)18-8-9-21-16(18)20/h1-5,14H,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITSXJHBFQWDDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCOC2=O)C(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2985982.png)

![1-(2,5-dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2985986.png)

![N-cyclohexyl-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2985987.png)

![(1R,5R)-6,6-Difluorobicyclo[3.1.0]hexan-2-one](/img/structure/B2985988.png)

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid](/img/structure/B2985998.png)